

Certificate of Analysis: A Technical Guide for Methyl Tridecanoate-d25

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Compound of Interest

Compound Name: Methyl tridecanoate-d25

Cat. No.: B12303027

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This technical guide provides a comprehensive overview of the critical data and analytical methodologies associated with the Certificate of Analysis (CoA) for **Methyl tridecanoate-d25**. This deuterated fatty acid methyl ester is a crucial internal standard in mass spectrometry-based lipidomics and metabolic research, demanding rigorous quality control to ensure experimental accuracy and reproducibility. This document outlines the typical specifications, detailed experimental protocols for its analysis, and visual workflows to aid in understanding the analytical processes.

Representative Certificate of Analysis: Methyl Tridecanoate-d25

A typical Certificate of Analysis for **Methyl tridecanoate-d25** provides essential information regarding the identity, purity, and isotopic enrichment of the compound. The following table summarizes the key quantitative data that researchers should expect to find.

Test	Specification	Method
Physical State	Liquid	Visual Inspection
Molecular Formula	C ₁₄ H ₃ D ₂₅ O ₂	---
Molecular Weight	253.51 g/mol	Mass Spectrometry
Chemical Purity (GC-FID)	≥99.0%	Gas Chromatography-Flame Ionization Detection
Isotopic Purity (GC-MS)	≥98 atom % D	Gas Chromatography-Mass Spectrometry
Deuterium Incorporation	No signals corresponding to residual protons	¹ H NMR Spectroscopy
Structure Confirmation	Consistent with the structure of Methyl tridecanoate-d25	¹ H NMR, ¹³ C NMR, Mass Spectrometry

Experimental Protocols

The analytical methods employed to certify **Methyl tridecanoate-d25** are critical for verifying its quality. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Determination

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of fatty acid methyl esters (FAMES) and is particularly powerful for assessing the isotopic enrichment of deuterated compounds.^[1]

Objective: To determine the isotopic purity of **Methyl tridecanoate-d25** by quantifying the percentage of deuterium incorporation.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

- Capillary Column: A polar cyano-column is often used for the separation of FAMES.[1]

Procedure:

- Sample Preparation: A dilute solution of **Methyl tridecanoate-d25** is prepared in a volatile organic solvent such as hexane or dichloromethane.
- Injection: A small volume (typically 1 μL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
- Chromatographic Separation: The volatilized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the GC oven is ramped according to a specific program to separate the analyte from any potential impurities.
- Ionization: As the **Methyl tridecanoate-d25** elutes from the column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum of the analyte is analyzed to determine the distribution of isotopologues. The relative intensities of the molecular ion peak for the fully deuterated compound (d25) and any less-deuterated species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides definitive evidence of deuterium incorporation.[2][3]

Objective: To confirm the chemical structure of **Methyl tridecanoate-d25** and to verify the absence of significant proton signals, indicating high isotopic enrichment.

Instrumentation:

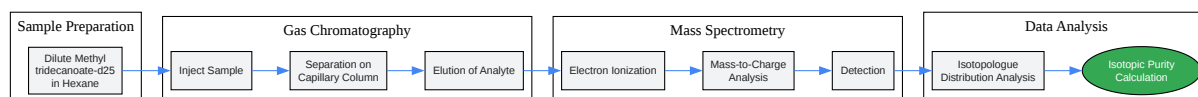
- High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: A small amount of the neat **Methyl tridecanoate-d25** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) that does not contain protons in the regions of interest.
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is acquired. For a highly deuterated compound like **Methyl tridecanoate-d25**, the spectrum should show a significant reduction or complete absence of signals in the regions where protons would typically appear in the non-deuterated analogue.
 - The absence of signals corresponding to the methyl and methylene groups of the tridecanoate chain confirms a high level of deuteration.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is acquired to confirm the carbon backbone of the molecule. The signals will be consistent with the 14 carbon atoms of the methyl tridecanoate structure.
- ^2H (Deuterium) NMR Spectroscopy:
 - A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This provides further confirmation of deuterium incorporation at the expected positions.

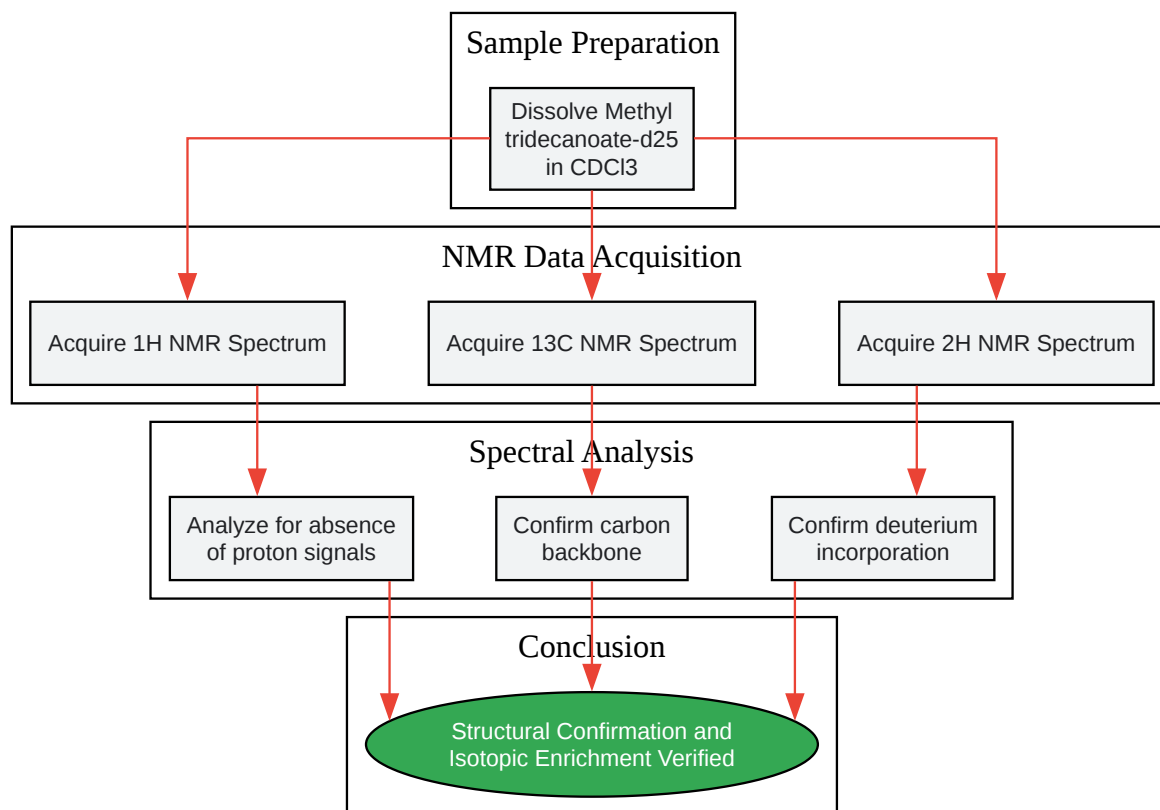
Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.



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Caption: Workflow for GC-MS analysis of **Methyl tridecanoate-d25**.



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Caption: Workflow for NMR analysis of **Methyl tridecanoate-d25**.

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